molecular formula C19H18N4O2 B1223054 2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile

2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile

Cat. No. B1223054
M. Wt: 334.4 g/mol
InChI Key: HAMNLVCHMBVYCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile is a N-arylpiperazine.

Scientific Research Applications

Adenosine A2a Receptor Antagonism

Piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, including compounds structurally related to 2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile, have shown effectiveness as potent and selective adenosine A2a receptor antagonists. These compounds are particularly notable for their oral activity in rodent models of Parkinson's disease (Vu et al., 2004).

Positron Emission Tomography (PET) Imaging

A derivative of 2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile, specifically [11C]Preladenant, has been developed for mapping cerebral adenosine A2A receptors using PET imaging. Its regional brain uptake is consistent with known A2AR distribution, indicating its potential as a valuable tool for brain imaging (Zhou et al., 2014).

Synthesis of Novel Derivatives for Pharmacological Evaluation

Research has been conducted on the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which could potentially offer insights into the use of similar compounds, like 2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile, in pharmacological contexts (Kumar et al., 2017).

Quality Control in Pharmaceutical Production

Methods like GC-MS and HPLC-DAD have been developed for the quality control of compounds structurally similar to 2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile, emphasizing the importance of analytical methods in ensuring the purity and efficacy of pharmaceutical products (Yaroshenko et al., 2021), (Varynskyi et al., 2017).

Enzyme Inhibitory Activity and Therapeutic Potential

The synthesis and study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives have demonstrated good enzyme inhibitory activity, indicating potential therapeutic applications for compounds like 2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile (Hussain et al., 2017).

properties

Product Name

2-(2-Furanyl)-5-[4-(phenylmethyl)-1-piperazinyl]-4-oxazolecarbonitrile

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H18N4O2/c20-13-16-19(25-18(21-16)17-7-4-12-24-17)23-10-8-22(9-11-23)14-15-5-2-1-3-6-15/h1-7,12H,8-11,14H2

InChI Key

HAMNLVCHMBVYCU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CO4)C#N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CO4)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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